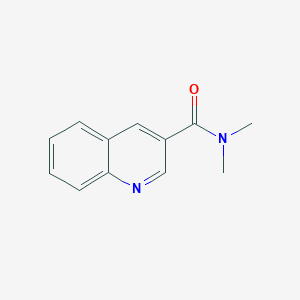
N,N-dimethylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylquinoline-3-carboxamide: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylquinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with dimethylamine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while substitution reactions can produce various quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dimethylquinoline-3-carboxamide is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. It has shown promise in modulating biological pathways involved in inflammation and cancer .
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. These compounds are being explored as candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N,N-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. One example is its role in inhibiting cholesteryl ester transfer protein (CETP), which is involved in lipid metabolism. By inhibiting CETP, this compound can potentially increase high-density lipoprotein (HDL) levels and reduce the risk of cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Laquinimod: Another quinoline-3-carboxamide derivative with immunomodulatory properties.
Tasquinimod: Known for its anti-cancer and anti-inflammatory activities.
Paquinimod: Used in the treatment of autoimmune diseases and fibrosis
Uniqueness: N,N-dimethylquinoline-3-carboxamide stands out due to its specific chemical structure, which imparts unique reactivity and biological activity. Its dimethylamino group enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
25283-63-0 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
N,N-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 |
InChI-Schlüssel |
SVKREWHUIAGKCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















